1-(5,6-dimethylpyrazin-2-yl)propan-1-one
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Overview
Description
1-(5,6-dimethylpyrazin-2-yl)propan-1-one is an organic compound with the molecular formula C9H12N2O It is a derivative of pyrazine, characterized by the presence of two methyl groups at the 5 and 6 positions of the pyrazine ring and a propanone group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-dimethylpyrazin-2-yl)propan-1-one typically involves the reaction of 5,6-dimethylpyrazine with a suitable acylating agent, such as propanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent. The general reaction scheme is as follows:
5,6-Dimethylpyrazine+Propanoyl chlorideAlCl3this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-dimethylpyrazin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups on the pyrazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
1-(5,6-dimethylpyrazin-2-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5,6-dimethylpyrazin-2-yl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the biological environment.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,6-Dimethyl-2-pyrazinyl)propanone
- 1-(3,5-Dimethylpyrazinyl)ethanone
Uniqueness
1-(5,6-dimethylpyrazin-2-yl)propan-1-one is unique due to the specific positioning of the methyl groups on the pyrazine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(5,6-dimethylpyrazin-2-yl)propan-1-one |
InChI |
InChI=1S/C9H12N2O/c1-4-9(12)8-5-10-6(2)7(3)11-8/h5H,4H2,1-3H3 |
InChI Key |
WXZYOYWRACWFRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C(=N1)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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